3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
Description
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an isopropyl group at the 6-position and a 3-ethylsulfonylbenzamide moiety at the 2-position. This structure combines electron-withdrawing (ethylsulfonyl) and bulky lipophilic (isopropyl) groups, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKSUDIZNBBHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzo[d]thiazole core.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using ethylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the benzamide linkage by reacting the benzo[d]thiazole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole ring is known to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- Sulfonyl Group Variations: Methylsulfonyl vs. Ethylsulfonyl: In -(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) and 4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) were synthesized via carbodiimide-mediated coupling. Positional Isomerism: The ethylsulfonyl group in the target compound is at the 3-position of the benzamide, whereas 7b has a 4-position substitution. This positional difference may alter electronic effects (e.g., resonance stabilization) and receptor-binding interactions .
Benzo[d]thiazole vs. Thiazole Core
- 6-Isopropyl Substitution : The 6-isopropyl group on the benzo[d]thiazole ring (target compound) contrasts with simpler thiazole derivatives (e.g., 4-(pyridin-2-yl)thiazole in ). The bicyclic benzo[d]thiazole core enhances π-π stacking and hydrophobic interactions, while the isopropyl group may improve selectivity by fitting into hydrophobic pockets of target proteins .
- Comparison to 6-Aminobenzo[d]thiazole: highlights N-(6-aminobenzo[d]thiazol-2-yl)benzamide, where the amino group enables hydrogen bonding. The isopropyl group in the target compound replaces this polar functionality, favoring lipophilic interactions over polar ones .
Key Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Spectroscopic Data for Key Functional Groups
Q & A
Q. What are the key synthetic routes and optimization strategies for 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Condensation of substituted anilines with thiourea derivatives under acidic conditions to form the benzothiazole ring .
Sulfonylation : Introduction of the ethylsulfonyl group via oxidation of thioethers or direct sulfonation using sulfonyl chlorides in the presence of a base (e.g., pyridine) .
Amide Coupling : Reaction of the sulfonylated intermediate with 6-isopropylbenzo[d]thiazol-2-amine using coupling agents like HATU or EDC/HOBt .
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
Analytical Workflow :
NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., singlet for thiazole C2-H at δ 7.8–8.2 ppm) and -NMR (carbonyl resonance at ~168 ppm) .
HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity; retention time ~12.5 min .
Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 447.1 .
Q. Critical Checks :
- Monitor for sulfone hydrolysis byproducts (e.g., free -SOH groups) via IR (S=O stretches at 1150–1300 cm) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Structure-Activity Relationship (SAR) Strategies :
- Substitution at 6-Position : Replace isopropyl with bulkier groups (e.g., tert-butyl) to improve hydrophobic interactions with target proteins .
- Sulfonyl Group Tuning : Replace ethylsulfonyl with cyclopropylsulfonyl to modulate electron-withdrawing effects and metabolic stability .
Q. Experimental Validation :
Synthesize analogs via parallel combinatorial chemistry .
Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays .
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How should researchers resolve contradictory data in biological activity studies?
Case Example : Discrepancies in IC values across cancer cell lines. Methodological Approach :
Assay Standardization :
- Use identical cell passage numbers and culture conditions .
- Include positive controls (e.g., doxorubicin) to validate assay sensitivity.
Off-Target Profiling :
- Screen against a panel of 50 kinases to identify unintended interactions .
- Employ SPR (surface plasmon resonance) to quantify binding kinetics .
Metabolic Stability Analysis :
- Incubate with liver microsomes to assess CYP-mediated degradation, which may explain variable efficacy .
Q. What computational tools are recommended for predicting metabolic pathways?
Workflow :
In Silico Prediction :
- Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfone oxidation or glucuronidation) .
Density Functional Theory (DFT) :
Validation :
- Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics?
Protocol Design :
Dosing : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats (n=6) .
Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
Analytical Method :
- Quantify using UPLC-MS/MS (LOQ = 1 ng/mL) with deuterated internal standards .
Key Parameters :
- Bioavailability (F) : Calculate using AUC/AUC.
- Half-life (t) : Derive from terminal slope of concentration-time curve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
